Phenethyl nitrite

Description

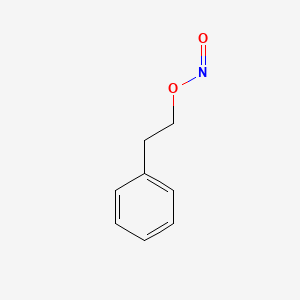

Phenethyl nitrite (C₈H₉NO₂) is an organic nitrite ester derived from phenethyl alcohol and nitrous acid. Its structure consists of a phenethyl group (–CH₂CH₂C₆H₅) bonded to a nitrosooxy (–O–NO) functional group. This compound’s applications likely span industrial, pharmaceutical, and chemical synthesis fields, though its reactivity and stability require careful handling due to the labile nitrite group .

Properties

CAS No. |

24330-46-9 |

|---|---|

Molecular Formula |

C8H9NO2 |

Molecular Weight |

151.16 g/mol |

IUPAC Name |

2-phenylethyl nitrite |

InChI |

InChI=1S/C8H9NO2/c10-9-11-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2 |

InChI Key |

UYFFAINCSURFJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCON=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenethyl nitrite can be synthesized through the reaction of phenethyl alcohol with nitrous acid. The reaction typically involves the following steps:

Formation of Nitrous Acid: Sodium nitrite is reacted with a mineral acid (such as hydrochloric acid) to produce nitrous acid.

Esterification: Phenethyl alcohol is then reacted with the freshly prepared nitrous acid under controlled conditions to form this compound.

Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial-scale production methods are less commonly reported. the principles remain similar, involving the esterification of phenethyl alcohol with nitrous acid, with considerations for scalability, safety, and efficiency.

Chemical Reactions Analysis

Types of Reactions: Phenethyl nitrite undergoes several types of chemical reactions, including:

Aminolysis: Reaction with amines to form corresponding amides.

Hydrolysis: Reaction with water to produce phenethyl alcohol and nitrous acid.

Oxidation: Reaction with oxidizing agents to form nitro compounds.

Common Reagents and Conditions:

Aminolysis: Typically carried out in a solvent such as dioxane-water mixture, with amines like methylamine or morpholine.

Hydrolysis: Conducted in aqueous conditions, often under acidic or basic catalysis.

Oxidation: Utilizes oxidizing agents such as potassium permanganate or nitric acid.

Major Products:

Aminolysis: Produces phenethyl amides.

Hydrolysis: Yields phenethyl alcohol and nitrous acid.

Oxidation: Forms nitro compounds.

Scientific Research Applications

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso and nitro compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic effects, although detailed studies are limited.

Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of phenethyl nitrite involves its ability to donate nitrite ions, which can participate in various chemical reactions. The nitrite group can undergo nucleophilic substitution, oxidation, and reduction reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Nitrites

| Compound | Molecular Formula | Molar Mass (g/mol) | Density (g/mL) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| Phenethyl nitrite | C₈H₉NO₂ | 151.16 | ~1.1 (est.) | ~200 (est.) | Aromatic phenethyl group, nitrosooxy |

| Methyl nitrite | CH₃NO₂ | 61.04 | 0.99 | –17 | Short alkyl chain, high volatility |

| Pentyl nitrite | C₅H₁₁NO₂ | 117.15 | 0.88 | 97–99 | Longer alkyl chain, vasodilatory use |

| Calcium nitrite | Ca(NO₂)₂ | 132.09 | 2.23 | Decomposes | Inorganic salt, corrosion inhibitor |

- This compound combines aromatic stability with the reactivity of the nitrite group.

- Methyl nitrite is highly volatile and explosive, limiting its practical applications .

- Pentyl nitrite (amyl nitrite) is a vasodilator used clinically; its longer alkyl chain reduces volatility compared to methyl nitrite but increases lipid solubility .

- Calcium nitrite, an inorganic salt, is non-flammable and used in construction for corrosion prevention .

Reactivity and Functional Roles

- Nitrite Ion Behavior: All nitrites share the NO₂⁻ ion, which acts as a Lewis base and ambidentate ligand. The ion’s resonance hybrid structure allows for versatile bonding with metals or organic groups .

- Organic vs. Inorganic Nitrites: Organic nitrites (e.g., phenethyl, pentyl) undergo hydrolysis to release nitric oxide (NO), a key signaling molecule. This property underpins their use in medicine and chemical synthesis . Inorganic nitrites (e.g., calcium nitrite) are stable solids that release nitrite ions in solution, primarily used in industrial anti-corrosion coatings .

Research Insights

- Structure-Activity Relationships :

- Alkyl chain length impacts volatility and bioactivity. Longer chains (e.g., pentyl) enhance lipid solubility but reduce volatility compared to methyl nitrite .

- In phenethyl derivatives, substituent position (e.g., hydroxyl groups in CAPE) critically influences antioxidant efficacy. For this compound, the nitrosooxy group’s placement relative to the aromatic ring may dictate reactivity .

- Analytical Methods: Nitrite quantification via the Griess reaction () is standard, applicable to both organic and inorganic nitrites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.